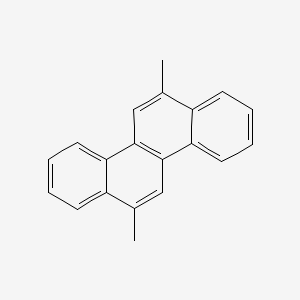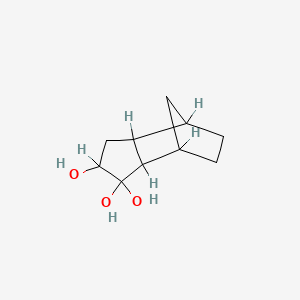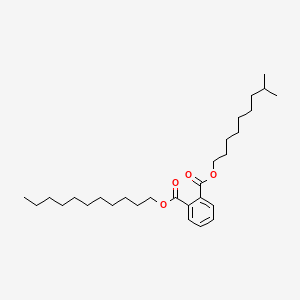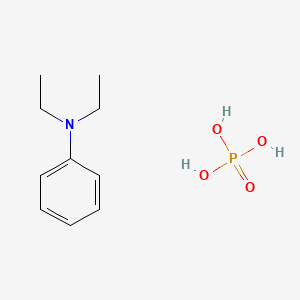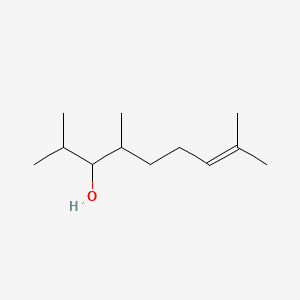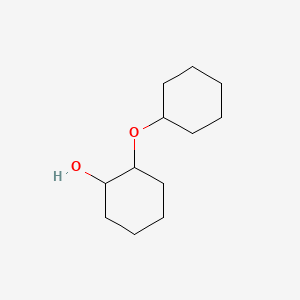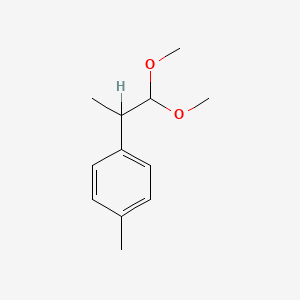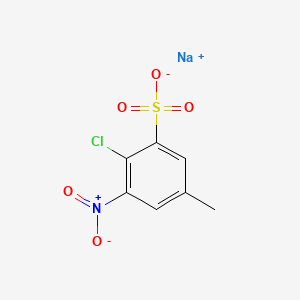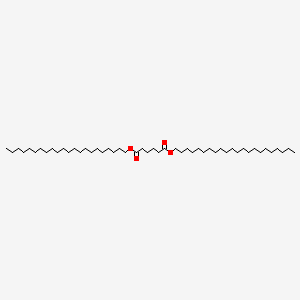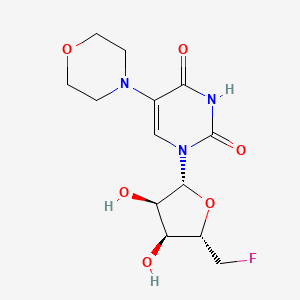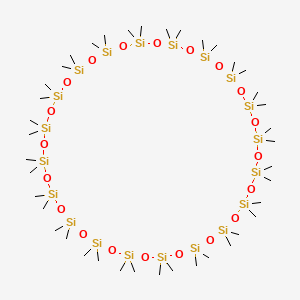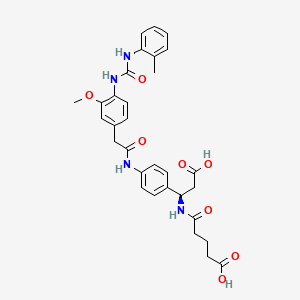
Unii-MF1Y1uci7W
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Unii-MF1Y1uci7W involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and specific to the manufacturing process. general methods involve the use of organic solvents, catalysts, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis in specialized reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Unii-MF1Y1uci7W undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Unii-MF1Y1uci7W has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of Unii-MF1Y1uci7W involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
IVL-983: A structurally similar compound with slight variations in its molecular structure.
IVL-985: Another related compound with different functional groups.
Uniqueness
Unii-MF1Y1uci7W stands out due to its unique combination of functional groups and its specific interactions with molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
224634-99-5 |
|---|---|
Molekularformel |
C31H34N4O8 |
Molekulargewicht |
590.6 g/mol |
IUPAC-Name |
5-[[(1R)-2-carboxy-1-[4-[[2-[3-methoxy-4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]phenyl]ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H34N4O8/c1-19-6-3-4-7-23(19)34-31(42)35-24-15-10-20(16-26(24)43-2)17-28(37)32-22-13-11-21(12-14-22)25(18-30(40)41)33-27(36)8-5-9-29(38)39/h3-4,6-7,10-16,25H,5,8-9,17-18H2,1-2H3,(H,32,37)(H,33,36)(H,38,39)(H,40,41)(H2,34,35,42)/t25-/m1/s1 |
InChI-Schlüssel |
UZGSBQOGNGIHDO-RUZDIDTESA-N |
Isomerische SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)CC(=O)NC3=CC=C(C=C3)[C@@H](CC(=O)O)NC(=O)CCCC(=O)O)OC |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)CC(=O)NC3=CC=C(C=C3)C(CC(=O)O)NC(=O)CCCC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


